3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Description
The compound 3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (molecular formula: C₁₄H₁₇N₃O₄S; molecular weight: 323.37 g/mol) features a 1,2,4-triazole core substituted at positions 4 and 5 with phenyl and 3,4-dimethoxyphenyl groups, respectively. A sulfanyl (-S-) linker connects the triazole to a propanoic acid moiety . This structure combines aromaticity, electron-rich methoxy groups, and a carboxylic acid functional group, which may enhance solubility and bioactivity. The compound’s design is typical of triazole derivatives explored for pharmaceutical applications, leveraging the triazole’s stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-9-8-13(12-16(15)26-2)18-20-21-19(27-11-10-17(23)24)22(18)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUGQUWUYLGGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound, also known as 3-((5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid, is the γ-globin gene . This gene plays a crucial role in the production of hemoglobin, the protein in red blood cells that carries oxygen throughout the body.
Mode of Action
The compound interacts with its target by stimulating the expression of the γ-globin gene . This interaction leads to an increase in the production of γ-globin, a component of fetal hemoglobin. Fetal hemoglobin has a higher affinity for oxygen than adult hemoglobin, which can be beneficial in conditions where oxygen delivery is impaired.
Biochemical Pathways
The stimulation of γ-globin gene expression suggests that it may influence thehemoglobin synthesis pathway . The downstream effects of this could include increased oxygen-carrying capacity of the blood and improved oxygen delivery to tissues.
Pharmacokinetics
This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.
Result of Action
The primary result of the compound’s action is the stimulation of erythropoiesis , the process of producing red blood cells. This is due to its effect on γ-globin gene expression, leading to increased production of fetal hemoglobin. As a result, it may be beneficial in treating conditions such as β-hemoglobinopathies and other forms of anemia.
Biological Activity
The compound 3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a member of the triazole family, characterized by its unique structural features that include a triazole ring and sulfanyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C27H28N4O3S
- Molecular Weight: 488.601 g/mol
- CAS Number: 332915-69-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor functions, which is crucial for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of triazole compounds have shown significant anticancer properties. For instance, related compounds have been investigated for their ability to inhibit c-Met kinases, which play a role in cancer progression. The selective inhibition of these kinases has been linked to effective treatment outcomes in preclinical models of non-small cell lung cancer and other malignancies .
Antimicrobial Properties
There is emerging evidence that triazole derivatives exhibit antimicrobial activity. The sulfanyl group in particular may enhance the interaction with microbial enzymes, leading to increased efficacy against various pathogens. Studies have shown that modifications to the triazole scaffold can significantly affect the antimicrobial potency .
Case Studies
- Inhibition of c-Met Kinases
- Antimicrobial Screening
Structure–Activity Relationship (SAR)
The biological activity of this compound can be optimized through modifications in its structure. The presence of methoxy groups at specific positions on the phenyl rings has been shown to enhance potency against targeted enzymes and receptors. This highlights the importance of SAR studies in developing more effective derivatives .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
(a) 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Derivatives
A related compound () replaces the 3,4-dimethoxyphenyl group with a 3,4,5-trimethoxyphenyl substituent.
(b) Halogenated and Heteroaryl Substituents
describes 2-[[5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl]propanoic acid (C₁₂H₁₆ClN₅O₂S, MW: 329.81 g/mol). The chloro and pyrazole groups introduce electronegative and hydrogen-bonding motifs, which may improve target binding but increase metabolic stability challenges. The ethyl group at position 4 reduces steric hindrance compared to the phenyl group in the target compound .
Variations in the Sulfanyl-Linked Side Chain
(a) Shorter Chain: Acetic Acid vs. Propanoic Acid
In , 2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid (C₁₉H₂₀N₄O₄S₂, MW: 432.52 g/mol) features a shorter acetic acid chain. The reduced chain length decreases molecular flexibility and acidity (pKa ~3.5 vs.
(b) Non-Acidic Substituents
synthesizes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, where the propanoic acid is replaced by a phenylethanone group. The ketone introduces polarity but lacks ionizability, likely reducing solubility and limiting salt formation—a critical factor in formulation .
Heterocycle Replacement: Triazole vs. Oxadiazole
highlights 3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid (C₁₀H₈N₃O₃S, MW: 252.25 g/mol), where the triazole is replaced by a 1,3,4-oxadiazole. Oxadiazoles exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to triazoles. The pyridinyl group adds basicity, altering electronic properties and bioavailability .
Structural and Physicochemical Comparison Table
Key Research Findings
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and solubility, whereas trimethoxy derivatives () prioritize lipophilicity for membrane penetration .
- Acidic Side Chains: Propanoic acid enhances solubility and salt formation, critical for oral bioavailability, compared to non-ionizable groups like ethanone () .
- Halogenation : Chlorine substituents () improve binding affinity in enzyme targets but may increase toxicity risks .
- Heterocycle Choice : Triazoles offer superior hydrogen-bonding for target engagement compared to oxadiazoles, though the latter provide metabolic advantages .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The foundational triazole structure is commonly prepared via cyclization of N-phenylthiosemicarbazide derivatives. A representative protocol involves:
Reaction Scheme
$$
\text{PhNHNH}2 + \text{CS(NH}2\text{)}_2 \xrightarrow{\text{HCl, EtOH}} \text{4-Phenyl-4H-1,2,4-triazole-3-thiol} \quad
$$
Optimized Conditions
Microwave-Assisted Cyclization
Modern approaches employ microwave irradiation to accelerate ring formation:
Procedure
- Charge reactor with phenyl isothiocyanate (1 eq) and hydrazine hydrate (1.2 eq) in DMF
- Irradiate at 150W, 120°C for 15 minutes
- Cool and precipitate product with ice water
Advantages
Sulfanylpropanoic Acid Side Chain Installation
Thiol-Ene Click Chemistry
Efficient coupling under mild conditions:
Procedure
- Generate triazole thiolate anion with NaH in THF
- Add 3-bromopropanoic acid (1.5 eq)
- Stir at 0°C → RT for 6 hours
Key Data
Mitsunobu Reaction Variant
For sterically hindered substrates:
$$
\text{Triazole Thiol} + \text{3-Hydroxypropanoic Acid} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad
$$
Conditions
- DIAD (1.2 eq), PPh$$_3$$ (1.5 eq) in dry THF
- Reaction completes in 4 hours at 0°C
- 76% isolated yield
Purification and Characterization
Crystallization Optimization
Solvent Screening Results
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethyl Acetate/Hexane | 99.2 | 68 |
| DCM/MeOH | 98.5 | 72 |
| Acetone/Water | 99.5 | 65 |
Spectroscopic Validation
Key $$^1$$H NMR Signals (400 MHz, DMSO-d$$_6$$)
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45-7.32 (m, 5H, phenyl-H)
- δ 6.98 (d, J=8.4 Hz, 1H, dimethoxyphenyl-H)
- δ 3.85 (s, 6H, OCH$$_3$$)
- δ 3.12 (t, J=7.2 Hz, 2H, SCH$$_2$$)
- δ 2.56 (t, J=7.2 Hz, 2H, CH$$_2$$CO)
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
Recent advancements enable kilogram-scale production:
Flow Reactor Parameters
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| PMI | 56 | 19 |
| Energy Consumption | 48 kWh/kg | 14 kWh/kg |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Classical Stepwise | 5 | 42 | 98.5 | 1.00 |
| Microwave-Assisted | 3 | 65 | 99.1 | 0.75 |
| Flow Chemistry | 2 | 78 | 99.6 | 0.60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
